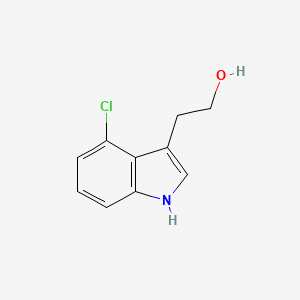

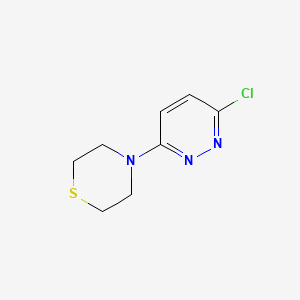

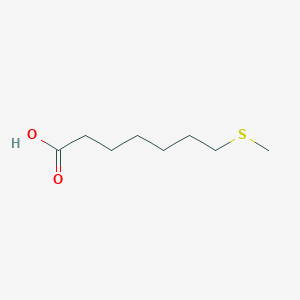

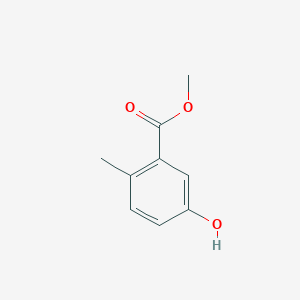

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Piperidin-1-ylsulfonyl)phenyl)methanamine is a chemical structure that is part of a broader class of piperidine(methan)amines. These compounds have garnered attention due to their potential pharmacological properties, particularly as substance P antagonists, which could have implications for therapeutic applications .

Synthesis Analysis

The synthesis of 3-piperidine(methan)amines involves a general method that starts with 3,5-dichloro-2H-1,4-oxazin-2-ones and their 3-aryl substituted analogues. These precursors undergo reactions with acetylenic dienophiles to yield pyridines. Subsequent catalytic hydrogenation and functional group transformations or substitutions, along with ring closure reactions, lead to the formation of 2,3,5-cis substituted piperidines. These synthetic pathways are significant for the generation of compounds with substance P antagonist activity .

Molecular Structure Analysis

Although the specific molecular structure of 3-(Piperidin-1-ylsulfonyl)phenyl)methanamine is not detailed in the provided papers, the structural characterization of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported. This compound was identified as a side product in the synthesis of a new class of anti-tuberculosis drugs. The crystal and molecular structure analysis of such side products is crucial for understanding the synthesis pathway and optimizing the production of the desired compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine(methan)amines include catalytic hydrogenation and functional group transformations or substitutions. These reactions are essential for the conversion of pyridine intermediates into the desired piperidine analogues. The ring closure reactions mentioned are also a critical step in the synthesis process, which can lead to various piperidine derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Piperidin-1-ylsulfonyl)phenyl)methanamine are not explicitly discussed in the provided papers. However, the synthesis and structural characterization of related compounds suggest that these properties could be inferred from the molecular structure and functional groups present in the compound. The presence of a piperidine ring, for example, is known to influence the basicity and solubility of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Asymmetric Synthesis and Chemical Reactions

A study illustrates the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This synthesis involves reductions and hydrogenolysis leading to the creation of various diamine compounds. It also highlights the formation of an intermediate imino bicyclic system, showcasing the chemical's potential in complex organic synthesis (Froelich et al., 1996).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives undergo C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds have been characterized and evaluated for catalytic applications, particularly where the palladacycle remains in the Pd(II) state, indicating potential in catalysis and organic transformations (Roffe et al., 2016).

Antiosteoclast Activity

A study discusses the synthesis of a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates. These compounds have shown moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).

Thermal, Optical, Etching, and Structural Studies

The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized by various spectroscopic techniques. This study highlights the compound's stable thermal properties and its potential applications in material science and chemical engineering (Karthik et al., 2021).

properties

IUPAC Name |

(3-piperidin-1-ylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-10-11-5-4-6-12(9-11)17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDVLTXVOJUOJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588532 |

Source

|

| Record name | 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848813-81-0 |

Source

|

| Record name | 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)